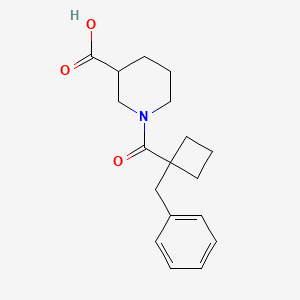![molecular formula C17H17NO3S B7641853 2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7641853.png)
2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid, also known as MTCCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in various biological pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In addition, this compound has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. In addition, this compound has also been shown to reduce inflammation and oxidative stress in various animal models. Furthermore, it has been shown to have cardioprotective effects, reducing the damage caused by ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. In addition, it has a relatively low molecular weight, making it easy to handle and administer in various experimental settings. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid. One area of interest is the development of more potent and selective analogs of this compound for use as drugs or biochemical probes. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
Métodos De Síntesis
2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid can be synthesized using a multi-step process that involves the reaction of 3-methylthiophen-2-ylacetic acid with cyclopropanecarbonyl chloride. The resulting intermediate is then reacted with phenylalanine methyl ester hydrochloride to yield this compound. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. In addition, this compound has also been studied for its potential use as a biochemical probe to study protein-protein interactions.
Propiedades
IUPAC Name |
2-[[2-(3-methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-10-7-8-22-15(10)12-9-13(12)16(19)18-14(17(20)21)11-5-3-2-4-6-11/h2-8,12-14H,9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJYOJKWORSUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC2C(=O)NC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclohexyl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641773.png)


![N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indazol-5-amine](/img/structure/B7641795.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641800.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641802.png)

![2-[2-[[2-[2-(Trifluoromethyl)phenyl]acetyl]amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7641815.png)
![(3S)-1-(spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7641824.png)


![5-(2,2-dimethylpropyl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641846.png)
![5-[1-(3,4-Difluorophenyl)ethyl-methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B7641861.png)
![2-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7641872.png)